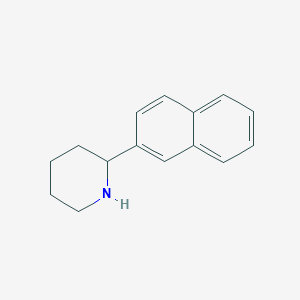

2-(2-Naphthyl)piperidine

Overview

Description

2-(2-Naphthyl)piperidine is a compound with the molecular formula C15H17N . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom . This compound is considered a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry .

Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods for the synthesis of piperidines have been described, including specific methods of piperidine synthesis, functionalization, and their pharmacological application .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with five carbon atoms and one nitrogen atom . The average mass of this compound is 211.302 Da, and its monoisotopic mass is 211.136093 Da .

Chemical Reactions Analysis

Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical and Chemical Properties Analysis

Piperidine, the parent compound of this compound, is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Synthesis and Structural Analysis

- Structural Analysis of Alkylaminophenol Compounds : A study by Ulaş (2020) focused on synthesizing and analyzing the structural properties of an alkylaminophenol compound related to 2-(2-Naphthyl)piperidine. The compound demonstrated high antioxidant values, indicating potential biological activity. Theoretical and experimental analyses, including FT-IR, NMR, UV-Vis spectroscopy, and DFT and HF methods, were used for structural analysis (Ulaş, 2020).

Fluorescence and Sensory Applications

- Fluorescent pH Sensors : Cui, Qian, Liu, and Zhang (2004) developed 4-Piperidine-naphthalimide derivatives that act as fluorescent pH sensors. These compounds, with a 2-imino-oxalidin side chain, exhibit fluorescence quench and red shift in acidic conditions due to intramolecular hydrogen bonding (Cui, Qian, Liu, & Zhang, 2004).

Conformational and Molecular Studies

- Piperidine-Fused Benzoxazinonaphthoxazine : Csütörtöki, Szatmári, Heydenreich, Koch, Starke, Fülöp, and Kleinpeter (2012) synthesized piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, conducting a full conformational search protocol. NMR spectroscopy and molecular modelling revealed insights into the molecule's structure and conformation (Csütörtöki et al., 2012).

Pharmaceutical Research

- Sigma(1) Receptor Binding and Activity : Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, and Perrone (2005) investigated the binding affinity and selectivity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl derivatives at sigma(1) and sigma(2) receptors. This research highlighted potential applications in tumor research and therapy (Berardi et al., 2005).

Polymorphism and Crystallography

- Investigating Polymorphism in Methyl 3-Hydroxy-4-(piperidin-1-ylmethyl)-2-naphthoate : Sahoo, Kumar, Kumar, and Kumar (2020) synthesized a piperidine substituted methyl 3-hydroxy-2-naphthoate for use as a supramolecular host. They used various techniques like IR, UV–Visible spectroscopy, SEM, NMR, and X-ray crystallography to study its polymorphism (Sahoo, Kumar, Kumar, & Kumar, 2020).

Gas-Phase Reactions

- Proton Transfer Reactions in Neutral Gas-Phase Clusters : Knochenmuss, Cheshnovsky, and Leutwyler (1988) studied the optical spectroscopic properties of 1-naphthol·B n clusters (with B being piperidine and other solvents). They analyzed proton transfer occurrences and their cluster size dependency, contributing to understanding gas-phase chemical reactions (Knochenmuss, Cheshnovsky, & Leutwyler, 1988).

Mechanism of Action

Target of Action

2-(2-Naphthyl)piperidine is a piperidine derivative, a class of compounds known for their wide range of pharmacological effects . Piperidine derivatives have been found to interact with various targets, including cholinesterase receptors . The benzyl-piperidine group, similar to Donepezil, is often necessary for successful inhibition of these receptors .

Mode of Action

For instance, the benzyl-piperidine group provides good binding to the catalytic site of cholinesterase receptors, interacting with specific amino acids such as Trp84, Trp279, Phe330, and Phe331 .

Biochemical Pathways

For example, they have shown antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Piperidine derivatives are known to have significant roles in pharmaceutical applications, suggesting that they likely have favorable adme properties .

Result of Action

Piperidine derivatives have been found to exhibit various pharmacological effects, including anti-inflammatory and anti-tumor properties . These effects suggest that this compound may have similar results of action.

Action Environment

It’s known that the efficacy of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Safety and Hazards

Future Directions

Piperidines, including 2-(2-Naphthyl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

Properties

IUPAC Name |

2-naphthalen-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKVKRHNBPMOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

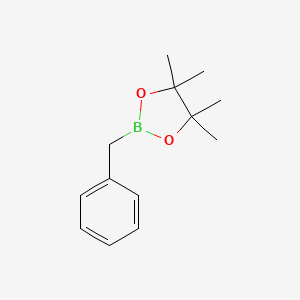

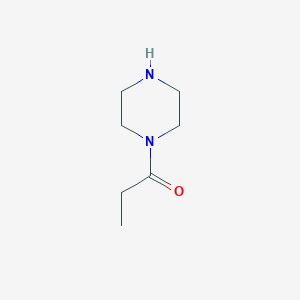

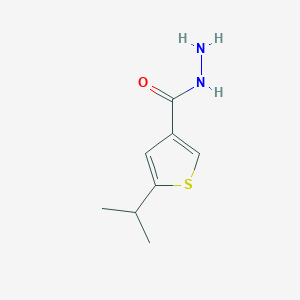

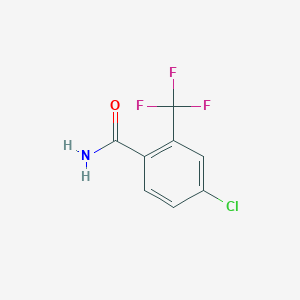

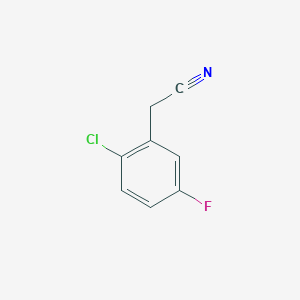

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)